molecular formula C22H20N4O2S B284535 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(1-naphthyl)acetamide

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(1-naphthyl)acetamide

Cat. No.: B284535
M. Wt: 404.5 g/mol
InChI Key: TWVSYTOGTDBXDI-UHFFFAOYSA-N
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Description

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(1-naphthyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the thienotriazolodiazepine family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(1-naphthyl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This leads to an increase in the activity of the GABA-A receptor, resulting in the anxiolytic and sedative effects observed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anxiolytic and sedative effects in animal models, which are believed to be mediated through the GABA-A receptor. It has also been studied for its potential applications in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(1-naphthyl)acetamide in lab experiments is its potential applications in the field of neuroscience. It has been shown to have anxiolytic and sedative effects, which can be useful in studying the mechanisms underlying anxiety and sleep disorders. However, one of the limitations of using this compound is its potential side effects, which can vary depending on the dosage and administration route.

Future Directions

There are several future directions for the study of 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(1-naphthyl)acetamide. One of the potential areas of study is its applications in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another area of study is its potential applications in the field of sleep disorders and anxiety. Further studies are needed to understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to understand the full potential of this compound in various areas of scientific research.

Synthesis Methods

The synthesis of 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(1-naphthyl)acetamide has been achieved using various methods. One of the commonly used methods involves the reaction of 7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazine-3-carboxylic acid with 1-naphthylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(1-naphthyl)acetamide has been studied extensively for its potential applications in various areas of scientific research. One of the significant applications of this compound is in the field of neuroscience, where it has been shown to have anxiolytic and sedative effects. It has also been studied for its potential applications in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C22H20N4O2S/c1-13-9-10-16-18(11-13)29-21-20(16)22(28)26(25-24-21)12-19(27)23-17-8-4-6-14-5-2-3-7-15(14)17/h2-8,13H,9-12H2,1H3,(H,23,27)

InChI Key

TWVSYTOGTDBXDI-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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